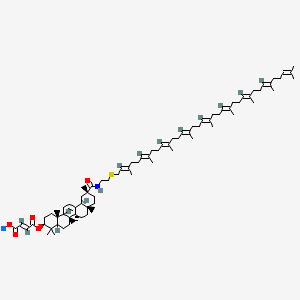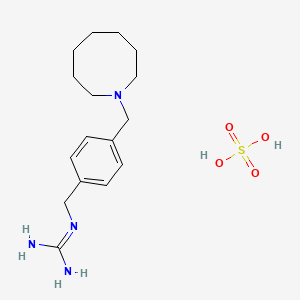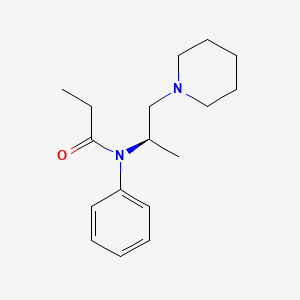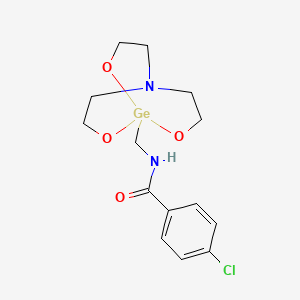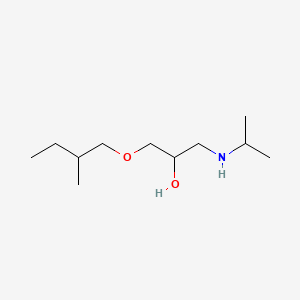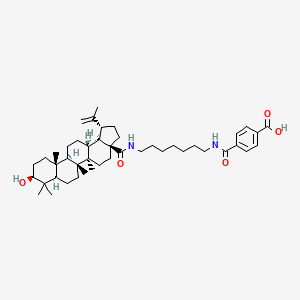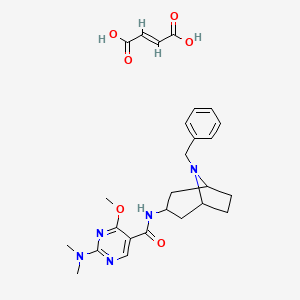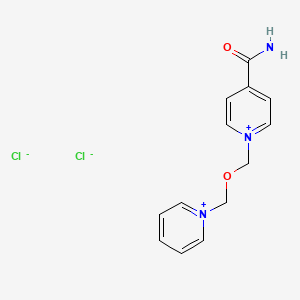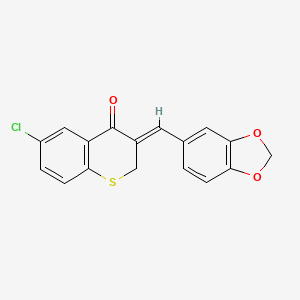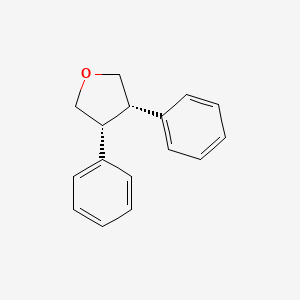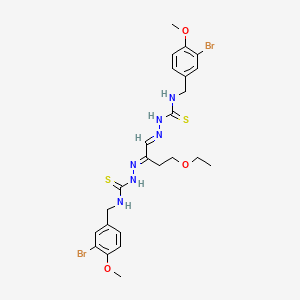
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the indolium family, which is characterized by the presence of an indole ring system. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride typically involves multiple steps. One common method includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4,5-dihydro-3,5-diphenyl-1H-pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, bromide
- 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, iodide
Uniqueness
Compared to similar compounds, 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is unique due to its specific chloride ion, which can influence its reactivity and solubility. This uniqueness makes it particularly valuable in certain chemical reactions and applications where the chloride ion plays a crucial role.
Propiedades
Número CAS |
52204-20-3 |
|---|---|
Fórmula molecular |
C28H28ClN3 |
Peso molecular |
442.0 g/mol |
Nombre IUPAC |
2-[(E)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethenyl]-1,3,3-trimethylindol-1-ium;chloride |
InChI |
InChI=1S/C28H28N3.ClH/c1-28(2)23-16-10-11-17-25(23)30(3)27(28)18-19-31-26(22-14-8-5-9-15-22)20-24(29-31)21-12-6-4-7-13-21;/h4-19,26H,20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ROGUXVADFHNKDN-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CN3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


